Cas no 2171685-82-6 (3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol)

3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol is a versatile compound characterized by its cyclic structure and functional groups. This compound offers distinct advantages, including its ability to participate in various organic reactions, stability under diverse reaction conditions, and potential for use in pharmaceuticals and materials science. Its unique cyclic backbone and substituents provide a foundation for further functionalization and modification, making it a valuable building block in synthetic chemistry.
3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol structure
2171685-82-6 structure
商品名:3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol
CAS番号:2171685-82-6
MF:C14H25NO2
メガワット:239.353804349899
CID:6618632
PubChem ID:165782141

3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol 化学的及び物理的性質

名前と識別子

    • EN300-1646301
    • 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
    • 2171685-82-6
    • 3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol
    • インチ: 1S/C14H25NO2/c1-12(2)8-13(16,9-17-12)14(15)7-10-3-5-11(14)6-4-10/h10-11,16H,3-9,15H2,1-2H3
    • InChIKey: WRCWTLZDDAWJTO-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)CC(C1)(C1(CC2CCC1CC2)N)O

計算された属性

  • せいみつぶんしりょう: 239.188529040g/mol
  • どういたいしつりょう: 239.188529040g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 55.5Ų

3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646301-2.5g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
2.5g
$4424.0 2023-06-04
Enamine
EN300-1646301-2500mg
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
2500mg
$4424.0 2023-09-21
Enamine
EN300-1646301-500mg
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
500mg
$2167.0 2023-09-21
Enamine
EN300-1646301-0.5g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
0.5g
$2167.0 2023-06-04
Enamine
EN300-1646301-1.0g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
1g
$2257.0 2023-06-04
Enamine
EN300-1646301-10.0g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
10g
$9704.0 2023-06-04
Enamine
EN300-1646301-5.0g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
5g
$6545.0 2023-06-04
Enamine
EN300-1646301-0.05g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
0.05g
$1895.0 2023-06-04
Enamine
EN300-1646301-0.1g
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
0.1g
$1986.0 2023-06-04
Enamine
EN300-1646301-50mg
3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyloxolan-3-ol
2171685-82-6
50mg
$1895.0 2023-09-21

3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-ol 関連文献

3-{2-aminobicyclo2.2.2octan-2-yl}-5,5-dimethyloxolan-3-olに関する追加情報

Introduction to 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol (CAS No. 2171685-82-6)

3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol, a compound with the CAS number 2171685-82-6, is a novel and promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound has garnered significant attention due to its unique structural features and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol is characterized by a bicyclic ring system fused with an amino group and a substituted oxolane ring. The bicyclic core, specifically the bicyclo[2.2.2]octane moiety, imparts rigidity and conformational stability to the molecule, which can be crucial for binding to specific protein targets. The presence of the amino group and the dimethyl substitution on the oxolane ring further enhances its chemical diversity and biological activity.

The synthesis of 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol has been reported in several studies, with various approaches being explored to optimize yield and purity. One common method involves the reaction of a suitably protected amino-bicyclic intermediate with an appropriate oxolane derivative under controlled conditions. Recent advancements in synthetic chemistry have led to more efficient and scalable methods, making this compound more accessible for large-scale production and further research.

In terms of biological activity, 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol has shown promising results in various preclinical studies. It has been evaluated for its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic applications. Specifically, this compound has demonstrated selective binding to certain GPCRs, suggesting its potential as a lead molecule for drug development in areas such as neurodegenerative diseases, pain management, and psychiatric disorders.

Recent research has also focused on the pharmacokinetic properties of 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for a successful drug candidate. Its high bioavailability and low toxicity make it an attractive option for further clinical evaluation.

The therapeutic potential of 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-oxolan-3-ol has been further validated through in vitro and in vivo studies. For instance, it has been shown to exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, preliminary studies have indicated its potential as an antitumor agent by inhibiting cancer cell proliferation and inducing apoptosis.

In conclusion, 3-{2-aminobicyclo[2.2.2]octan-2-yl}-5,5-dimethyl-o xolan - 3 - ol (CAS No . 2171685 - 8 4 - 6) strong > represents a significant advancement in the field of medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its promising biological activities , make it a valuable candidate for further development . Ongoing research continues to explore its full therapeutic potential , with the aim of translating these findings into effective treatments for various diseases . p >

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